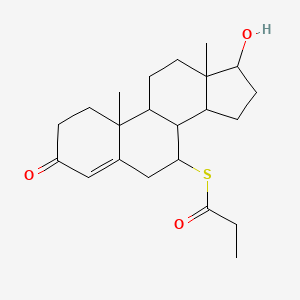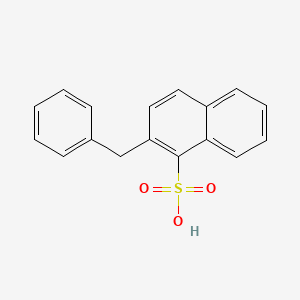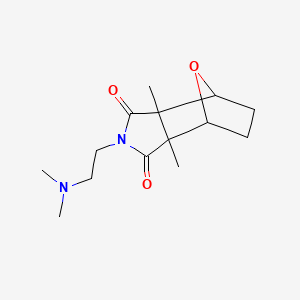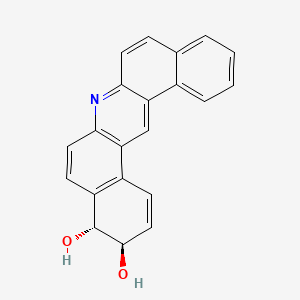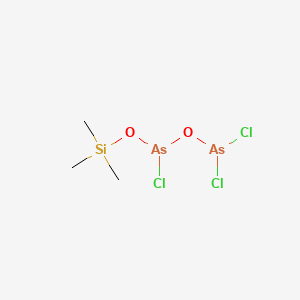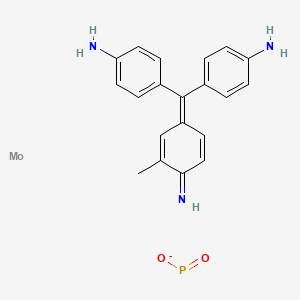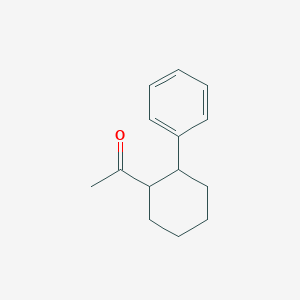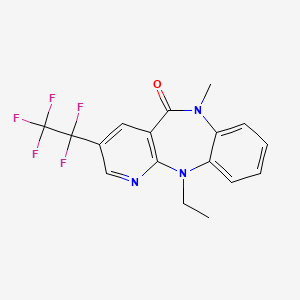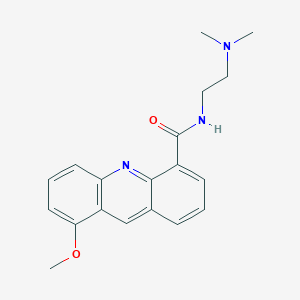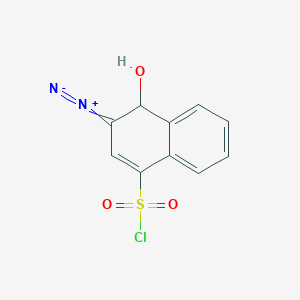
3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride is a diazo compound with the molecular formula C10H5ClN2O3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a diazo group (-N2) and a sulfonyl chloride group (-SO2Cl), making it highly reactive and useful in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride typically involves the diazotization of 4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride. This process is carried out by treating the precursor compound with nitrous acid (HNO2) under acidic conditions. The reaction is usually performed at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the synthesis.
Types of Reactions:
Substitution Reactions: The diazo group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to neutralize the generated acid.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products:
Substitution Reactions: Substituted naphthalene derivatives.
Reduction Reactions: Amines and other reduced compounds.
Oxidation Reactions: Sulfonic acids and other oxidized products.
Applications De Recherche Scientifique
3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride involves the reactivity of the diazo group. The diazo group can undergo various chemical transformations, such as nucleophilic substitution, leading to the formation of new chemical bonds. The sulfonyl chloride group also contributes to the compound’s reactivity by acting as an electrophile in substitution reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The diazo group reacts with nucleophiles, forming new covalent bonds.
Electrophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Comparaison Avec Des Composés Similaires
- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
- 1,2-Naphthoquinone-2-diazido-4-sulfonyl chloride
- 2-Diazo-1-naphthol-4-sulfonyl chloride
Uniqueness: 3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. The presence of both the diazo and sulfonyl chloride groups allows for a wide range of chemical transformations, making it a valuable reagent in various applications.
Propriétés
Formule moléculaire |
C10H7ClN2O3S |
|---|---|
Poids moléculaire |
270.69 g/mol |
Nom IUPAC |
3-diazo-4-hydroxy-4H-naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClN2O3S/c11-17(15,16)9-5-8(13-12)10(14)7-4-2-1-3-6(7)9/h1-5,10,14H |
Clé InChI |
SFOSXCMICRJFFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=[N+]=[N-])C=C2S(=O)(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

